3-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione
Description
The compound 3-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-1λ⁶,2-benzothiazole-1,1-dione is a heterocyclic molecule featuring a benzothiazole-1,1-dione core linked to a piperazine ring, which is further substituted with a 2-(methylsulfanyl)pyrimidin-4-yl group.
Properties
IUPAC Name |
3-[4-(2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S2/c1-24-16-17-7-6-14(18-16)20-8-10-21(11-9-20)15-12-4-2-3-5-13(12)25(22,23)19-15/h2-7H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWIJRBKLCRIBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of this compound involves multiple steps:
The synthesis typically begins with the formation of the benzothiazole moiety, which can be achieved through the reaction of 2-aminothiophenol with a suitable carboxylic acid derivative.
Subsequently, the methylsulfanyl group is introduced into the pyrimidine ring via a nucleophilic substitution reaction.
The coupling of the pyrimidine and piperazine rings is then facilitated by standard peptide coupling agents.
Finally, the full assembly of the compound requires careful adjustment of reaction conditions to ensure the proper attachment of the piperazine ring to the benzothiazole moiety.
Industrial Production Methods: : Industrial synthesis may streamline these steps through optimized catalytic processes and continuous flow chemistry, allowing for large-scale production with high yield and purity. Precise control of temperature, pressure, and reaction time is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: : Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: : Reagents such as alkyl halides for nucleophilic substitutions or halogenated solvents for electrophilic aromatic substitutions.
Major Products: : The reactions typically yield sulfoxides, sulfones, amines, or substituted derivatives depending on the reaction type and conditions.
Scientific Research Applications
This compound is utilized in various fields due to its distinct chemical structure and reactivity:
Chemistry: : As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: : Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: : Explored for its therapeutic potential in treating certain diseases, possibly due to its interaction with specific molecular targets.
Industry: : Used in the synthesis of specialty chemicals, dyes, and pharmaceuticals.
Mechanism of Action
The compound's mechanism of action involves:
Molecular Targets: : It may interact with enzymes or receptors, altering their function.
Pathways Involved: : It can modulate signaling pathways, leading to changes in cellular processes. Detailed studies on its binding affinity and specificity are necessary to fully understand its action.
Comparison with Similar Compounds
Structural and Functional Differences
The compound 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (reported in EP 2 402 347 A1) serves as a relevant structural analog . Key differences include:
- Core Heterocycle: The benzothiazole-1,1-dione in the target compound is electron-deficient due to the sulfone group, which may enhance interactions with polar residues in biological targets.
- The morpholino and benzimidazole groups in the patent compound may improve solubility and target affinity, respectively .
Physicochemical and Pharmacokinetic Implications
- Polarity: The benzothiazole-1,1-dione and methylsulfanyl groups in the target compound suggest moderate polarity, while the patent compound’s methanesulfonyl and morpholino groups increase hydrophilicity.
- Metabolic Stability : The methylsulfanyl group may undergo oxidative metabolism, whereas the benzothiazole-dione’s sulfone group is metabolically inert.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
